16-methylnonadecanoyl-CoA

Lipidomics Metabolomics Mass Spectrometry

16-Methylnonadecanoyl-CoA is a position-defined, long-chain branched-chain acyl-CoA thioester (C41H74N7O17P3S; MW ~1062.05 g/mol). The C16 methyl branch position is functionally critical — it dictates binding affinity and catalytic turnover with acyl-CoA dehydrogenases, α-methylacyl-CoA racemase (AMACR), and carnitine acyltransferases. Substituting with 11-, 12-, 15-, or 18-methylnonadecanoyl-CoA will yield non-comparable experimental outcomes. Procure the exact positional isomer for unambiguous LC-MS/MS identification, enzyme kinetic characterization, and mitochondrial β-oxidation flux studies. Bulk and custom synthesis inquiries welcome.

Molecular Formula C41H74N7O17P3S
Molecular Weight 1062.1 g/mol
Cat. No. B15548648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-methylnonadecanoyl-CoA
Molecular FormulaC41H74N7O17P3S
Molecular Weight1062.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H74N7O17P3S/c1-5-18-29(2)19-16-14-12-10-8-6-7-9-11-13-15-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)
InChIKeyBARCCNHIVKRSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Methylnonadecanoyl-CoA: Compound Classification and Baseline Procurement Context


16-Methylnonadecanoyl-CoA (16-methylnonadecanoyl-coenzyme A) is a long-chain branched-chain acyl-coenzyme A (acyl-CoA) thioester, with molecular formula C41H74N7O17P3S and a molecular weight of approximately 1062.05 g/mol [1][2]. It consists of a 16-methylnonadecanoic acid acyl moiety (C20 branched fatty acid) attached to coenzyme A via a thioester bond [3]. The compound is classified within the long-chain acyl-CoA subcategory (C12–C20) and the branched-chain acyl-CoA subcategory [4]. It serves as the activated CoA ester form of 16-methylnonadecanoic acid, an intermediate for mitochondrial β-oxidation and acylcarnitine formation via carnitine palmitoyltransferase [5].

16-Methylnonadecanoyl-CoA: Why In-Class Analogs Are Not Interchangeable for Research Use


Branched-chain acyl-CoAs exhibit position-specific substrate selectivity across multiple enzyme families, rendering methyl-branched positional isomers functionally non-interchangeable [1]. The methyl branch position on the acyl chain dictates binding affinity and catalytic turnover with key metabolic enzymes, including acyl-CoA dehydrogenases [2], α-methylacyl-CoA racemase (AMACR) [3], and carnitine acyltransferases [4]. For instance, structural studies of human long-chain acyl-CoA dehydrogenase (LCAD) demonstrate that the substrate binding cavity's accommodation of branched-chain substrates depends critically on branch position and steric profile [5]. Consequently, substituting 16-methylnonadecanoyl-CoA with 11-methylnonadecanoyl-CoA, 12-methylnonadecanoyl-CoA, 15-methylnonadecanoyl-CoA, or 18-methylnonadecanoyl-CoA—even at identical concentrations—will yield non-comparable experimental outcomes in enzymatic assays, metabolic flux studies, or lipidomics workflows. Researchers must procure the exact positional isomer required for their specific experimental system.

16-Methylnonadecanoyl-CoA Procurement Evidence: Quantifiable Differentiation from Positional Isomers


16-Methylnonadecanoyl-CoA Molecular Identity: Defined Structural Parameters Versus Positional Isomers

16-Methylnonadecanoyl-CoA possesses a defined molecular weight of 1062.05 g/mol with the methyl branch positioned at carbon-16 of the 19-carbon acyl chain, distinguishing it from other methylnonadecanoyl-CoA positional isomers [1]. While 11-methylnonadecanoyl-CoA shares an identical molecular formula (C41H74N7O17P3S) and nearly identical molecular weight (1062.1 g/mol), the branch position alters retention time in LC-MS/MS analyses [2]. This positional specificity is critical for accurate compound identification and quantification in lipidomics workflows, as co-eluting or isobaric positional isomers cannot be distinguished by molecular weight alone but require chromatographic separation or characteristic fragmentation patterns [3].

Lipidomics Metabolomics Mass Spectrometry

Predicted LC-MS/MS Spectral Signature for 16-Methylnonadecanoyl-CoA

Predicted LC-MS/MS fragmentation patterns for 16-methylnonadecanoyl-CoA provide a theoretical spectral signature that can be referenced for method development [1]. The predicted negative ion mode spectrum at 40V collision energy yields a specific splash key (splash10-0) for spectral library matching, which may differ from other methylnonadecanoyl-CoA positional isomers due to distinct fragmentation pathways influenced by branch position [2]. This predicted spectral data enables researchers to anticipate retention behavior and optimize chromatographic separation from closely related acyl-CoA species during LC-MS/MS method development [3].

Lipidomics Metabolomics Analytical Chemistry

Substrate Classification and Enzyme Engagement: Long-Chain Acyl-CoA Synthase Specificity

16-Methylnonadecanoyl-CoA is classified as a long-chain acyl-CoA (C12–C20 acyl group) and a branched-chain acyl-CoA [1]. This dual classification distinguishes it from short-chain (C2–C4), medium-chain (C5–C11), and very long-chain (>C20) acyl-CoAs, each of which engages distinct acyl-CoA synthase isoforms and acyl-CoA dehydrogenase families [2]. As a long-chain acyl-CoA, 16-methylnonadecanoyl-CoA serves as a substrate for long-chain acyl-CoA synthase, whereas shorter-chain analogs would be processed by different synthase isoforms [3]. Additionally, the branched-chain nature of the acyl moiety means this compound is a candidate substrate for α-methylacyl-CoA racemase (AMACR), which specifically acts on α-methyl-branched acyl-CoA derivatives with chain lengths greater than C10 [4].

Fatty Acid Metabolism Enzymology Mitochondrial Biology

LCAD Substrate Binding Cavity: Structural Basis for Branched-Chain Substrate Discrimination

Crystal structures of human long-chain acyl-CoA dehydrogenase (LCAD) reveal that the substrate binding cavity is specifically adapted to accommodate longer and branched-chain substrates [1]. The presence of Pro132 near the start of the E helix induces helix unwinding that, together with adjacent smaller residues, creates a binding pocket capable of accepting bulky branched-chain substrates [2]. While this structural study did not directly test 16-methylnonadecanoyl-CoA, the class-level inference is that methylnonadecanoyl-CoA positional isomers with different branch locations would experience differential steric interactions within this binding cavity, potentially altering binding affinity and catalytic efficiency [3]. This structural evidence supports that LCAD, ACAD10, and ACAD11 constitute a distinct class of eukaryotic acyl-CoA dehydrogenases with specialized branched-chain substrate specificity [4].

Structural Biology Enzymology Mitochondrial β-Oxidation

16-Methylnonadecanoyl-CoA: Optimal Research Application Scenarios Based on Verified Evidence


Lipidomics and Metabolomics: Positional Isomer Identification via LC-MS/MS

Procure 16-methylnonadecanoyl-CoA as an analytical reference standard for the unambiguous identification and quantification of this specific branched-chain acyl-CoA species in biological samples. The defined molecular weight of 1062.05 g/mol and predicted LC-MS/MS spectral signature (splash10-0 at 40V negative mode) enable differentiation from other methylnonadecanoyl-CoA positional isomers that share identical molecular formulas but exhibit distinct chromatographic retention and fragmentation patterns [1][2]. This application is critical for metabolomics studies investigating branched-chain fatty acid metabolism, peroxisomal disorders, or mitochondrial β-oxidation pathway flux where multiple acyl-CoA species co-exist [3].

Enzymology: Substrate Specificity Profiling of Acyl-CoA Dehydrogenases and Racemases

Use 16-methylnonadecanoyl-CoA as a defined substrate in kinetic assays to characterize the substrate specificity of enzymes involved in branched-chain fatty acid metabolism [1]. Based on its classification as a long-chain branched-chain acyl-CoA, the compound is a candidate substrate for long-chain acyl-CoA dehydrogenase (LCAD) and α-methylacyl-CoA racemase (AMACR) [2][3]. Comparative kinetic studies against positional isomers (e.g., 11-methylnonadecanoyl-CoA, 15-methylnonadecanoyl-CoA) or straight-chain analogs (e.g., nonadecanoyl-CoA) will elucidate structure-activity relationships and enzyme selectivity determinants [4].

Mitochondrial and Peroxisomal β-Oxidation Flux Studies

Employ 16-methylnonadecanoyl-CoA in in vitro reconstitution assays or isolated organelle studies to trace the β-oxidation pathway of long-chain branched-chain fatty acids [1]. As a long-chain acyl-CoA, this compound is transported into mitochondria via the carnitine shuttle after conversion to 16-methylnonadecanoylcarnitine [2]. Tracking the generation of downstream metabolites (e.g., acetyl-CoA, propionyl-CoA, or shortened acyl-CoA intermediates) provides quantitative insight into metabolic flux through the branched-chain fatty acid oxidation pathway, with direct relevance to inherited metabolic disorders of peroxisomal and mitochondrial function [3].

Assay Standardization and Quality Control for Branched-Chain Acyl-CoA Measurements

Utilize 16-methylnonadecanoyl-CoA as a calibration standard or quality control material in quantitative LC-MS/MS assays designed to measure endogenous branched-chain acyl-CoA concentrations in tissues, plasma, or cell lysates [1]. The defined molecular identity and predicted spectral characteristics support method validation, including assessment of recovery, matrix effects, and lower limits of quantification for long-chain branched-chain acyl-CoA species [2]. This application ensures assay reproducibility and cross-study comparability in clinical metabolomics and metabolic disease research [3].

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